1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a methoxyphenylmethyl group, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The compound “1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazole compounds are known to interact with a variety of enzymes and receptors due to their ability to form stable structures with multiple nitrogen atoms .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Triazole compounds are generally considered to have good pharmacokinetic properties due to their stable structure .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like other organic compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The 4-methoxybenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds:
Biological Activity
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Triazole compounds are characterized by their ability to interact with various biological targets, making them valuable in drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
- SMILES Notation : COC1=CC=C(C=C1)CN2C=NC(=N2)N
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Triazole compounds are known to form stable complexes with biological macromolecules due to their nitrogen-rich structure, which allows for versatile binding patterns. This compound may exhibit the following activities:
- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. The presence of the methoxy group can enhance the compound's lipophilicity, improving membrane permeability and efficacy against pathogens .
- Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .
- Anti-inflammatory and Analgesic Effects : The compound may modulate inflammatory pathways, providing potential relief from pain and inflammation .
Biological Activities
The following table summarizes the diverse biological activities associated with this compound:
Case Studies and Research Findings
Research has demonstrated the efficacy of triazole derivatives in various therapeutic contexts:
- Antimicrobial Studies : A study highlighted that triazole derivatives exhibit significant antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), outperforming conventional antibiotics like vancomycin .
- Anticancer Research : In vitro studies have shown that triazole derivatives can induce cell death in several cancer types, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways through caspase activation .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to significantly reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines .
Pharmacokinetics
Triazole compounds generally exhibit favorable pharmacokinetic properties due to their stable structures. They are often well absorbed following oral administration and can achieve significant plasma concentrations. The metabolism typically involves hepatic pathways leading to various metabolites, some of which may retain biological activity.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYAJSICINMAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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